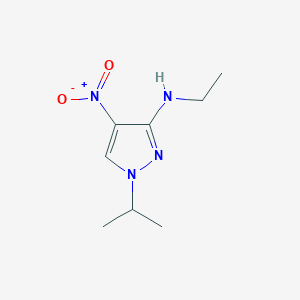

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

説明

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a nitro-substituted pyrazole derivative characterized by an ethyl group at the N3-position, an isopropyl group at the N1-position, and a nitro (-NO₂) group at the C4-position. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functionalization and hydrogen-bonding capabilities .

特性

IUPAC Name |

N-ethyl-4-nitro-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-4-9-8-7(12(13)14)5-11(10-8)6(2)3/h5-6H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETUTDRALVTBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of ethylamine with 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

類似化合物との比較

Comparison with Similar Pyrazole Derivatives

The structural and synthetic features of N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine are compared below with two analogous compounds from the literature (Table 1). While direct data on the target compound are absent in the provided evidence, trends are inferred from structurally related pyrazole derivatives.

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- The nitro group at C4 in the target compound contrasts with the amine or methylthio-propyl groups in the analogues . Nitro groups are strongly electron-withdrawing, which may reduce nucleophilicity at the pyrazole ring compared to amine-substituted derivatives. This could influence applications in catalysis or drug design, where electronic tuning is critical.

- The isopropyl group at N1 in the target compound introduces steric bulk compared to the pyridin-3-yl group in the analogues. Larger substituents at N1 may hinder crystallization or intermolecular interactions, affecting solubility and solid-state packing .

Synthetic Challenges The synthesis of pyrazole derivatives in involved copper(I) bromide and cesium carbonate under mild conditions (35°C, 2 days) .

The nitro group’s polarity could enhance crystallinity, a property often validated using tools like SHELXL or SIR97 .

Spectroscopic Differentiation The nitro group in the target compound would likely produce distinct $ ^1H $ NMR shifts (e.g., deshielding of adjacent protons) and IR absorptions (~1500 cm⁻¹ for asymmetric NO₂ stretching) compared to amine or thioether substituents .

Research Implications

- Pharmacological Potential: Nitro-substituted pyrazoles are often explored for antimicrobial or anti-inflammatory activity. The target compound’s electronic profile may enhance binding to biological targets compared to its amine analogues.

- Materials Science : The steric bulk of the isopropyl group and nitro group’s electron-withdrawing nature could modulate thermal stability or optoelectronic properties, making it suitable for energetic materials or sensors.

生物活性

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has the following chemical structure:

- Molecular Formula : C9H13N3O4

- Molecular Weight : 213.22 g/mol

The compound contains a nitro group that is crucial for its biological activity, potentially influencing its interaction with various biological targets.

The mechanism of action for N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules, leading to antimicrobial effects.

- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways associated with inflammation and infection.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine and its derivatives. The following table summarizes key findings from in vitro evaluations:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Activity |

|---|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | - | Excellent |

| Other Derivatives | Varies (specific values not provided) | - | Moderate to High |

The compound demonstrated potent activity against tested pathogens, particularly in inhibiting biofilm formation, which is critical for treating chronic infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives, including N-Ethyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine:

- Antimicrobial Evaluation : A study assessed the efficacy of multiple pyrazole derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

- Structure–Activity Relationship (SAR) : Research into the SAR of pyrazole compounds revealed that modifications to the nitro group significantly influenced their biological activity. The introduction of different substituents led to variations in potency and selectivity against specific pathogens .

- Neuroprotective Potential : Some derivatives have shown promise in inhibiting JNK3, a kinase implicated in neurodegenerative diseases. This suggests potential applications in neuroprotection and treatment strategies for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。